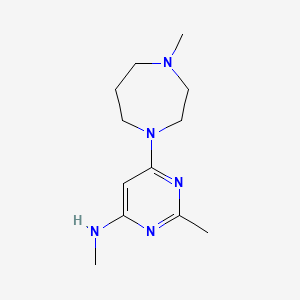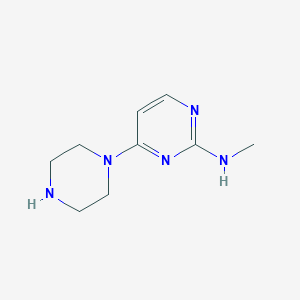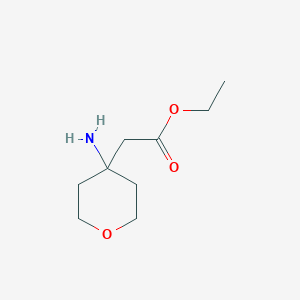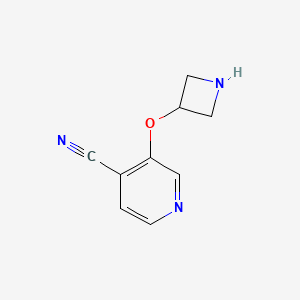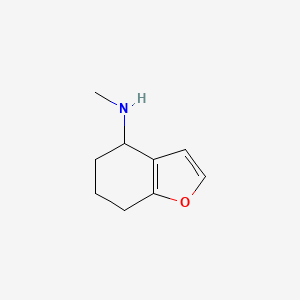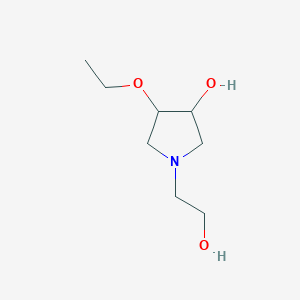
4-Etoxi-1-(2-hidroxietil)pirrolidin-3-ol
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The specific targets of “4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol” would depend on its specific structure and functional groups .
Mode of Action
The mode of action would involve the compound interacting with its target(s) in a way that modulates their function. This could involve binding to a receptor, inhibiting an enzyme, or other mechanisms .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a low toxicity profile. However, there are some limitations to using 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in lab experiments. For example, it has a relatively short half-life, meaning it is quickly metabolized and cleared from the body. In addition, it can interact with other compounds, which can lead to unpredictable results.
Direcciones Futuras
There are a number of potential future directions for research involving 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. One potential direction is to further investigate the effects of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol on various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Another potential direction is to explore the use of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol as a potential treatment for addiction and substance abuse. Additionally, further research could be done to investigate the mechanism of action of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and to develop new drugs based on its structure. Finally, further research could be done to investigate the potential therapeutic uses of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in humans.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte de la estructura “4-Etoxi-1-(2-hidroxietil)pirrolidin-3-ol”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Aplicaciones antiinflamatorias y antibacterianas
Los alcaloides de pirrolidina han demostrado poseer varias actividades biológicas importantes, incluyendo antiinflamatorias y antibacterianas . Por lo tanto, “this compound”, al ser un derivado de la pirrolidina, podría potencialmente utilizarse en el desarrollo de nuevos fármacos antiinflamatorios y antibacterianos.
Aplicaciones antifúngicas y antiparasitarias
Además de las propiedades antibacterianas, los alcaloides de pirrolidina también exhiben actividades antifúngicas y antiparasitarias . Esto sugiere que “this compound” podría explorarse por su potencial en el tratamiento de infecciones fúngicas y enfermedades parasitarias.
Aplicaciones anticancerígenas
Los alcaloides de pirrolidina han mostrado resultados prometedores en estudios anticancerígenos . Por lo tanto, “this compound” podría potencialmente utilizarse en la investigación del cáncer y el desarrollo de fármacos.
Aplicaciones antihiperglucémicas
Los alcaloides de pirrolidina han demostrado actividades antihiperglucémicas . Esto sugiere que “this compound” podría investigarse por su posible uso en el tratamiento de la diabetes.
Aplicaciones neurofarmacológicas
Los alcaloides de pirrolidina han mostrado actividades neurofarmacológicas . Esto indica que “this compound” podría utilizarse en el desarrollo de fármacos para trastornos neurológicos.
Propiedades
IUPAC Name |
4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8-6-9(3-4-10)5-7(8)11/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDOURGDFPFDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)

